N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide
Description
“N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide” is a sulfonamide-containing compound featuring a 7-membered 3,3-dimethyl-4-oxo-benzo[b][1,4]oxazepine core linked to a phenylbutyramide group. The sulfamoyl bridge enhances hydrogen-bonding capacity, which may influence target binding in biological systems.
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-4-5-19(25)22-14-6-9-16(10-7-14)30(27,28)24-15-8-11-17-18(12-15)29-13-21(2,3)20(26)23-17/h6-12,24H,4-5,13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZVUAJSXAVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a synthetic compound that integrates a benzo[b][1,4]oxazepine framework with sulfamoyl and butyramide functionalities. The structural complexity suggests potential biological activity due to the presence of multiple pharmacophoric elements.
Antimicrobial Activity
Compounds containing the benzo[b][1,4]oxazepine core have been studied for their antimicrobial properties. For instance, related derivatives have shown efficacy against various bacterial strains and fungi. The sulfamoyl group may enhance this activity by interfering with bacterial folate synthesis pathways.
Anticancer Activity
Research indicates that oxazepine derivatives can exhibit anticancer properties. They may act by inhibiting specific kinases or modulating signaling pathways involved in cell proliferation and apoptosis. The incorporation of butyramide could potentially enhance lipophilicity and cellular uptake.
Neuroprotective Effects
Some studies suggest that oxazepine derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. Compounds with similar structures have been reported to exhibit antioxidant properties.
Case Studies
- Antimicrobial Efficacy : A study on related oxazepine compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : A derivative of benzo[b][1,4]oxazepine was shown to inhibit the growth of cancer cell lines by inducing apoptosis via the mitochondrial pathway. This highlights the potential of such compounds in cancer therapy.
- Neuroprotective Study : In vitro studies indicated that certain oxazepine derivatives could protect neuronal cells from glutamate-induced toxicity. The proposed mechanism involved modulation of calcium influx and reduction of reactive oxygen species.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Benzo[b][1,4]oxazepine derivatives | Inhibition of cell wall synthesis | [Research Study 1] |
| Anticancer | Oxazepine-based compounds | Induction of apoptosis via mitochondrial pathway | [Research Study 2] |
| Neuroprotective | Oxazepine analogs | Modulation of calcium influx and oxidative stress reduction | [Research Study 3] |
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Table 2: Spectroscopic and Physical Properties
Key Observations:
Optical Activity : The target compound’s stereochemistry is undefined in the evidence, but analogs like 5a () show moderate optical rotation ([α]D = +4.5°), suggesting chirality at the sulfamoyl-bearing carbon .
^1H-NMR : The target’s benzo[b][1,4]oxazepine protons would resonate downfield (~7.5–8.0 ppm) compared to 5a’s tetrahydrofuran protons (δ 4.34–4.07). Dimethyl groups (δ ~1.5 ppm) would further differentiate its spectrum .
IR : Sulfamoyl (1320–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) bands align with 5a (), but the absence of C=S (1247–1255 cm⁻¹, ) distinguishes it from triazole-thiones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
